CID 12773769
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 12773769” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Analyse Chemischer Reaktionen
CID 12773769 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
CID 12773769 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential interactions with biological molecules. In medicine, compounds with similar structures are often investigated for their therapeutic potential. Additionally, this compound can be used in industrial applications, such as the development of new materials or chemical processes .
Wirkmechanismus
The mechanism of action of CID 12773769 involves its interaction with specific molecular targets and pathways. For example, similar compounds may inhibit specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound .
Vergleich Mit ähnlichen Verbindungen
CID 12773769 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. For instance, compounds with similar molecular formulas or structural motifs can be identified using chemical databases like PubChem . The unique properties of this compound, such as its reactivity or biological activity, can be contrasted with these similar compounds to emphasize its distinct characteristics.
Eigenschaften
Molekularformel |
C13H19O2Si |
---|---|
Molekulargewicht |
235.37 g/mol |
InChI |
InChI=1S/C13H19O2Si/c1-4-16(5-2)15-11(3)13(14)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
CUEFYIFOBJBRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)OC(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.